An In-depth Technical Guide to the Physical Properties of 5-tert-butyl-4-formylisoxazole
An In-depth Technical Guide to the Physical Properties of 5-tert-butyl-4-formylisoxazole
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the physical properties of the heterocyclic compound 5-tert-butyl-4-formylisoxazole. As a molecule of interest in medicinal chemistry and synthetic organic chemistry, a thorough understanding of its physical characteristics is paramount for its synthesis, purification, handling, and application in further research and development. This document outlines the predicted physicochemical properties, provides detailed experimental protocols for their determination, and discusses the expected spectroscopic signatures for structural elucidation and quality control. The methodologies and analyses presented herein are grounded in established principles and supported by data from analogous chemical structures, offering a robust framework for researchers working with this and related isoxazole derivatives.
Introduction to the Isoxazole Scaffold
The isoxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a privileged structure in medicinal chemistry, appearing in a variety of commercial drugs and biologically active compounds.[1][2] The unique electronic properties of the isoxazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive component in the design of novel therapeutic agents.[3] The introduction of various substituents onto the isoxazole core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. The title compound, 5-tert-butyl-4-formylisoxazole, incorporates a sterically demanding tert-butyl group and a reactive formyl (aldehyde) functionality, suggesting its potential as a versatile building block in organic synthesis.
Molecular Structure and Core Physical Properties
The chemical structure of 5-tert-butyl-4-formylisoxazole is presented below:
Caption: Proposed workflow for the synthesis and characterization of 5-tert-butyl-4-formylisoxazole.
Experimental Protocols
The following sections provide detailed, generalized protocols for the synthesis and physical characterization of 5-tert-butyl-4-formylisoxazole. These protocols are based on standard laboratory techniques and should be adapted as necessary based on reaction monitoring and preliminary results.
Synthesis via Vilsmeier-Haack Reaction (Generalized Protocol)
This procedure outlines the formylation of an isoxazole precursor.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool dimethylformamide (DMF, 3.0 eq.) to 0 °C in an ice bath.
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Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with vigorous stirring. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent. [4][5]3. Substrate Addition: Dissolve 5-tert-butylisoxazole (1.0 eq.) in a minimal amount of a suitable solvent (e.g., dichloromethane or DMF) and add it dropwise to the Vilsmeier reagent at 0 °C.
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Reaction: After the addition, warm the reaction mixture to 60-80 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Determination of Physical Properties
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Sample Preparation: Place a small amount of the purified, dry crystalline solid into a capillary tube, sealed at one end.
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Measurement: Place the capillary tube in a calibrated melting point apparatus.
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Observation: Heat the sample slowly (1-2 °C per minute) near the expected melting point and record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
-
Sample Preparation: Place a small amount of the purified liquid into a small test tube.
-
Apparatus Setup: Invert a sealed capillary tube (sealed end up) into the liquid.
-
Heating: Heat the test tube in a heating block or oil bath.
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Observation: Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.
-
Measurement: Slowly cool the apparatus. The boiling point is the temperature at which the last bubble emerges and the liquid begins to enter the capillary tube.
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Solvent Screening: To a series of small vials, each containing approximately 10 mg of the compound, add 1 mL of various solvents (e.g., water, hexanes, toluene, dichloromethane, ethyl acetate, acetone, methanol, DMSO).
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Observation: Agitate the vials at room temperature and observe the solubility. Classify as soluble, sparingly soluble, or insoluble.
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Quantitative Measurement (Optional): For a specific solvent, prepare a saturated solution. Filter the solution to remove any undissolved solid. Evaporate a known volume of the filtrate to dryness and weigh the residue to determine the concentration.
Expected Spectroscopic Data
The following tables summarize the expected spectroscopic data for 5-tert-butyl-4-formylisoxazole based on its functional groups and data from analogous compounds.
¹H NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.0 | Singlet | 1H | -CHO | Aldehydic protons are highly deshielded and typically appear in this region. [6] |
| ~8.5 | Singlet | 1H | Isoxazole H-3 | The proton on the isoxazole ring is in an electron-deficient environment. |
| ~1.4 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. [3] |
¹³C NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~185 | C=O (aldehyde) | The carbonyl carbon of an aldehyde is typically found in this downfield region. [7][8] |
| ~170 | Isoxazole C-5 | Carbon bearing the tert-butyl group. |
| ~155 | Isoxazole C-3 | The carbon adjacent to the nitrogen and doubly bonded to it. |
| ~115 | Isoxazole C-4 | Carbon bearing the formyl group. |
| ~33 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~28 | -C(CH₃ )₃ | The three equivalent methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2960 | C-H stretch | tert-butyl group |
| ~2870, ~2770 | C-H stretch | Aldehyde |
| ~1700 | C=O stretch | Aldehyde |
| ~1600 | C=N stretch | Isoxazole ring |
| ~1460 | C=C stretch | Isoxazole ring |
Mass Spectrometry
| m/z Value | Interpretation |
| 169 | [M]⁺, Molecular ion peak |
| 154 | [M - CH₃]⁺, Loss of a methyl group |
| 141 | [M - CO]⁺ or [M - N]⁺, fragmentation of the isoxazole ring |
| 112 | [M - C(CH₃)₃]⁺, Loss of the tert-butyl group |
| 57 | [C(CH₃)₃]⁺, tert-butyl cation |
The mass spectrum of isoxazoles is characterized by the cleavage of the weak N-O bond, leading to a predictable fragmentation pattern that can be used for structural confirmation. [9][10]
Safety and Handling
While specific toxicological data for 5-tert-butyl-4-formylisoxazole is not available, it should be handled with the standard precautions for laboratory chemicals. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
Conclusion
This technical guide provides a foundational understanding of the physical properties of 5-tert-butyl-4-formylisoxazole. By combining theoretical predictions with established experimental protocols and expected spectroscopic data, this document serves as a valuable resource for researchers. The provided methodologies for synthesis and characterization offer a clear path for obtaining and verifying this compound, facilitating its use in further scientific exploration and drug discovery endeavors.
References
A comprehensive list of references that informed this technical guide is provided below.
- Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. (n.d.).
- Stephens, W. C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy.
- Spectroscopic and Synthetic Profile of Benzo[c]isoxazole Derivatives: A Technical Overview. (n.d.). Benchchem.
- Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. (n.d.).
- 3-Amino-5-tert-butylisoxazole 55809-36-4 wiki. (n.d.). Guidechem.
- CAS 55809-36-4: 3-Amino-5-tert-butylisoxazole. (n.d.). CymitQuimica.
- Isoxazole. (n.d.). Solubility of Things.
- 3-Amino-5-tert-butylisoxazole, 97% 25 g. (n.d.). Thermo Scientific Chemicals.
- MASS SPECTROMETRY OF OXAZOLES. (n.d.). Semantic Scholar.
- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
- Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). PMC.
- ¹H-NMR and ¹⁹F-NMR chemical shifts of compounds 4a-c (δ, ppm, in DMSO-d₆). (n.d.).
- SYNTHESIS, METALATION AND ELECTROPHILIC QUENCHING OF ALKn-ISOXAZOLE-4-TERTIARY CARBOXAMIDES. A CRITICAL COMPARISON OF THREE ISOX. (n.d.).
- The synthetic and therapeutic expedition of isoxazole and its analogs. (2016). PMC.
- 3-Amino-5-tert-butylisoxazole 97 55809-36-4. (n.d.). Sigma-Aldrich.
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2018). PMC.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. (2024).
- 3-tert-butyl-5-phenyl-4,5-dihydroisoxazole - C13H17NO, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis.
- 3-Amino-5-tert-butylisoxazole - High purity. (n.d.). Georganics.
- Metalation Reactions of Isoxazoles and Benzoisoxazoles. (n.d.).
- NMR Chemical Shifts. (n.d.).
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). PMC.
- Vilsmeier–Haack reaction. (n.d.). Wikipedia.
- The values for proton and C-13 chemical shifts given below are typical approxim
- A guide to 13C NMR chemical shift values. (n.d.). Compound Interest.
- Fe‐catalyzed ring opening isoxazoles. (n.d.).
- Table S1.
- 1H NMR Chemical Shift. (n.d.).
- Diversity points of substituted isoxazoles. (n.d.).
- NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.
- Tables For Organic Structure Analysis. (n.d.).
- 3-Amino-5-tert-butylisoxazole (CAS 55809-36-4). (n.d.). Fluorochem.
- Nitrile. (n.d.). Wikipedia.
- 13C NMR Chemical Shifts in Formic Acid of Some Widely Used Labor
- 13C NMR Chemical Shift. (n.d.).
- 59669-59-9(3-TERT-BUTYLISOXAZOL-5-AMINE) Product Description. (n.d.). ChemicalBook.
- 3-Isoxazolamine, 5-(1,1-dimethylethyl)-. (n.d.). PubChem.
Sources
- 1. 3-Amino-5-tert-butylisoxazole, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. ias.ac.in [ias.ac.in]
- 5. ijpcbs.com [ijpcbs.com]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. compoundchem.com [compoundchem.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
